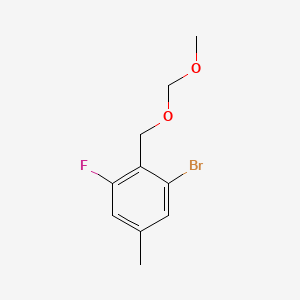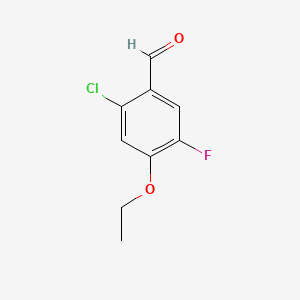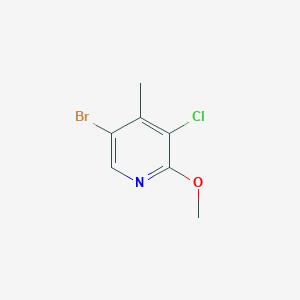
5-Bromo-3-chloro-2-methoxy-4-methylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-3-chloro-2-methoxy-4-methylpyridine is a heterocyclic aromatic compound with the molecular formula C7H7BrClNO It is a derivative of pyridine, characterized by the presence of bromine, chlorine, methoxy, and methyl substituents on the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-chloro-2-methoxy-4-methylpyridine can be achieved through several methods. One common approach involves the halogenation of 2-methoxy-4-methylpyridine. The process typically includes the following steps:
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-3-chloro-2-methoxy-4-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted pyridines with different aryl or vinyl groups.
Wissenschaftliche Forschungsanwendungen
5-Bromo-3-chloro-2-methoxy-4-methylpyridine has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of potential drug candidates.
Material Science: It can be used in the preparation of functional materials with specific properties.
Biological Studies: The compound may be used in studies related to enzyme inhibition and receptor binding.
Wirkmechanismus
The mechanism of action of 5-Bromo-3-chloro-2-methoxy-4-methylpyridine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The presence of halogen atoms can enhance its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Bromo-2-methoxy-4-methylpyridine
- 3-Bromo-5-chloro-2-methoxypyridine
- 5-Bromo-2-chloro-4-methylpyridine
Uniqueness
5-Bromo-3-chloro-2-methoxy-4-methylpyridine is unique due to the specific arrangement of its substituents, which can influence its reactivity and interactions with other molecules. The combination of bromine, chlorine, methoxy, and methyl groups provides distinct chemical properties that can be leveraged in various applications.
Eigenschaften
Molekularformel |
C7H7BrClNO |
|---|---|
Molekulargewicht |
236.49 g/mol |
IUPAC-Name |
5-bromo-3-chloro-2-methoxy-4-methylpyridine |
InChI |
InChI=1S/C7H7BrClNO/c1-4-5(8)3-10-7(11-2)6(4)9/h3H,1-2H3 |
InChI-Schlüssel |
SGBCBRNHHRPOHX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NC=C1Br)OC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




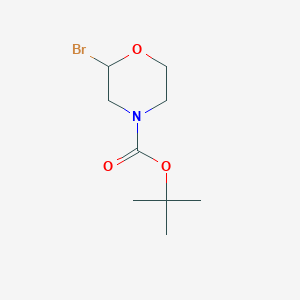
![3-Benzyl 8-(tert-butyl) (1S,2S,5R)-2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate](/img/structure/B14024274.png)

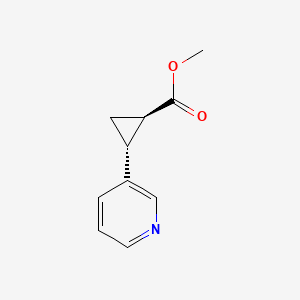
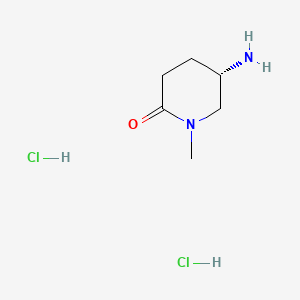
![(S)-Tert-butyl 3-bromo-6-methyl-6,7-dihydropyrazolo[1,5-A]pyrazine-5(4H)-carboxylate](/img/structure/B14024294.png)
